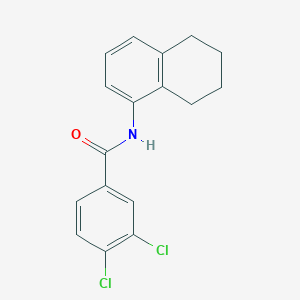
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed as a potential treatment for Alzheimer's disease. This compound has been shown to inhibit the activity of beta-secretase 1 (BACE1), an enzyme that is involved in the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Mécanisme D'action
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to produce amyloid beta peptides. By inhibiting BACE1 activity, 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide reduces the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to reduce the levels of amyloid beta peptides in the brain and cerebrospinal fluid of preclinical models and patients with Alzheimer's disease, respectively. This compound has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is that it is a selective inhibitor of BACE1, which reduces the risk of off-target effects. However, one limitation of this compound is that it has poor blood-brain barrier penetration, which may limit its effectiveness in treating Alzheimer's disease.
Orientations Futures
There are several potential future directions for the development of BACE1 inhibitors like 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One direction is the development of compounds with improved blood-brain barrier penetration, which may increase the effectiveness of these compounds in treating Alzheimer's disease. Another direction is the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease, which may have greater efficacy than single-target therapies. Finally, the identification of new targets and pathways involved in the pathogenesis of Alzheimer's disease may lead to the development of novel therapies that complement or enhance the effects of BACE1 inhibitors like 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthol in the presence of a base. The resulting intermediate is then reacted with an amine to form the final product. The synthesis of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been described in detail in several publications.
Applications De Recherche Scientifique
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to reduce the levels of amyloid beta peptides in the brain. This compound has also been evaluated in several clinical trials, where it has demonstrated promising results in terms of its ability to reduce amyloid beta levels in the cerebrospinal fluid of patients with Alzheimer's disease.
Propriétés
IUPAC Name |
3,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-9-8-12(10-15(14)19)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h3,5,7-10H,1-2,4,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMFNJUHJJDBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

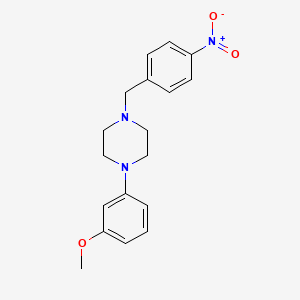

![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)
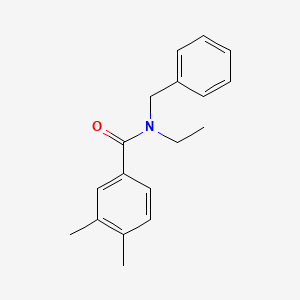
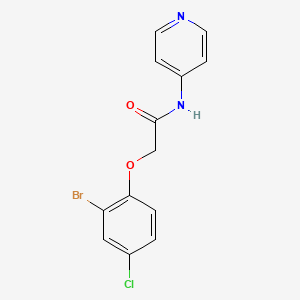
![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)
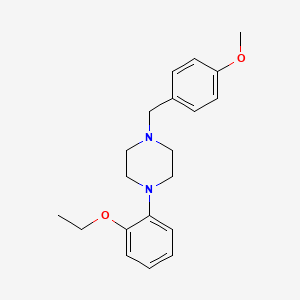
![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)



![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)